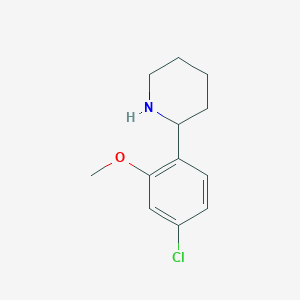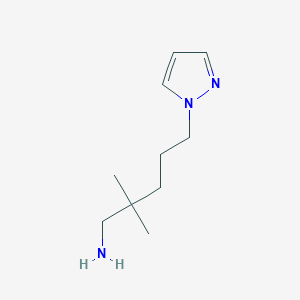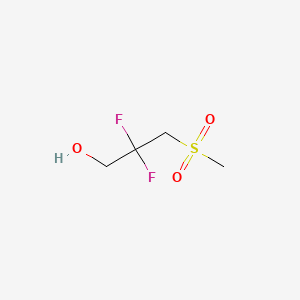
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of three fluorine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of chiral catalysts to achieve the desired enantiomeric purity. For instance, the reduction of 2,3,6-trifluoroacetophenone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2,3,6-Trifluoroacetophenone
Reduction: 2,3,6-Trifluorophenylethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals, where its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a substrate for alcohol dehydrogenase, it undergoes oxidation to form the corresponding ketone, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2,4,5-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,4-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,5-Trifluorophenyl)ethan-1-ol
Uniqueness
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers
Propiedades
Fórmula molecular |
C8H7F3O |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
(1R)-1-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m1/s1 |
Clave InChI |
HRDINRGAZWEUHD-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1F)F)F)O |
SMILES canónico |
CC(C1=C(C=CC(=C1F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


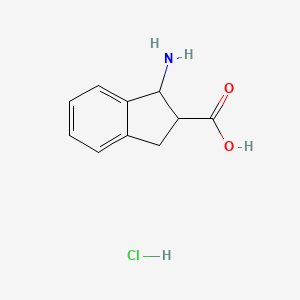
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
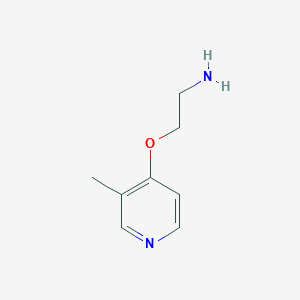
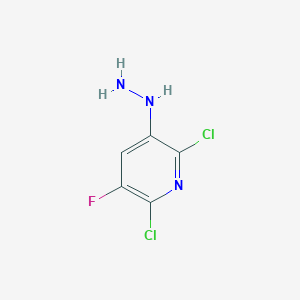
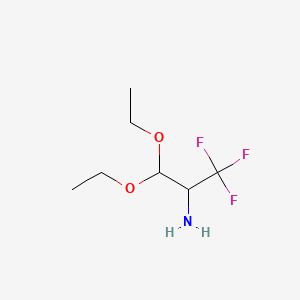
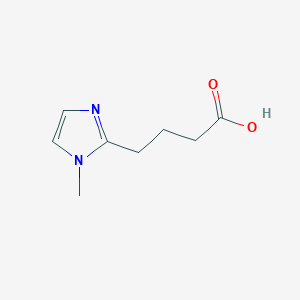
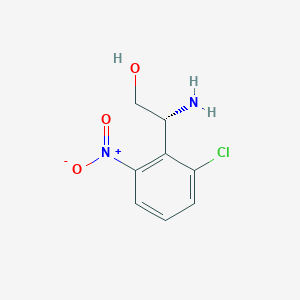
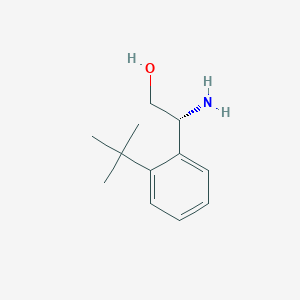
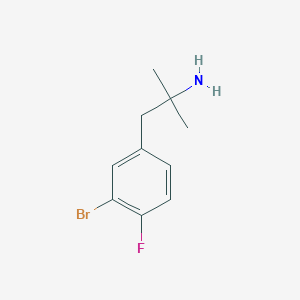
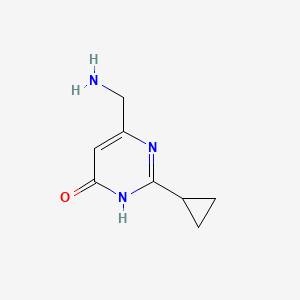
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
